Cas no 2060030-76-2 (1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine)

1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine is a halogenated aromatic amine featuring both bromine and fluorine substituents, offering unique reactivity for synthetic applications. The bromine atom at the para position enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the fluorine substitution on the ethanamine backbone can influence electronic properties and metabolic stability. The methyl group at the ortho position may provide steric control in further functionalization. This compound is valuable in pharmaceutical and agrochemical research as a versatile intermediate for constructing complex molecules. Its distinct substitution pattern allows for selective modifications, making it a useful building block in medicinal chemistry and material science.
1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine structure
2060030-76-2 structure
商品名:1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine
CAS番号:2060030-76-2
MF:C9H11BrFN
メガワット:232.092745065689
MDL:MFCD30477174
CID:5212454
PubChem ID:131377485

1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(4-Bromo-2-methylphenyl)-2-fluoroethan-1-amine
    • 1-(4-Bromo-2-methylphenyl)-2-fluoroethanamine
    • 1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine
    • MDL: MFCD30477174
    • インチ: 1S/C9H11BrFN/c1-6-4-7(10)2-3-8(6)9(12)5-11/h2-4,9H,5,12H2,1H3
    • InChIKey: CKVYAWKJBYEMOF-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C)C=1)C(CF)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 143
  • トポロジー分子極性表面積: 26
  • 疎水性パラメータ計算基準値(XlogP): 2.2

1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-319505-5g
1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine
2060030-76-2
5g
$2981.0 2023-09-05
Enamine
EN300-319505-0.1g
1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine
2060030-76-2
0.1g
$904.0 2023-09-05
Enamine
EN300-319505-0.05g
1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine
2060030-76-2
0.05g
$864.0 2023-09-05
Enamine
EN300-319505-10g
1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine
2060030-76-2
10g
$4421.0 2023-09-05
Enamine
EN300-319505-0.5g
1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine
2060030-76-2
0.5g
$987.0 2023-09-05
Enamine
EN300-319505-2.5g
1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine
2060030-76-2
2.5g
$2014.0 2023-09-05
Enamine
EN300-319505-10.0g
1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine
2060030-76-2
10.0g
$4421.0 2023-02-24
Enamine
EN300-319505-5.0g
1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine
2060030-76-2
5.0g
$2981.0 2023-02-24
Enamine
EN300-319505-0.25g
1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine
2060030-76-2
0.25g
$946.0 2023-09-05
Enamine
EN300-319505-1.0g
1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine
2060030-76-2
1g
$0.0 2023-06-07

1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine 関連文献

1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amineに関する追加情報

1-(4-Bromo-2-Methylphenyl)-2-Fluoroethan-1-Amine: A Comprehensive Overview

The compound 1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine, identified by the CAS number 2060030-76-2, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the para position of a methyl-substituted phenyl ring with a fluoroalkylamine group. The integration of these functional groups imparts the molecule with distinctive chemical properties, making it a valuable substrate for various synthetic and analytical studies.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amine through multi-step processes that involve nucleophilic aromatic substitution and subsequent alkylation reactions. These methods have been optimized to achieve high yields and excellent purity, ensuring the compound's suitability for use in demanding applications such as drug discovery and catalytic processes. The ability to control the stereochemistry during synthesis has further enhanced the compound's utility, particularly in asymmetric catalysis and enantioselective reactions.

The structural features of 1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amines make it an ideal candidate for exploring novel chemical reactivity. For instance, the bromine atom at the para position facilitates electrophilic aromatic substitution reactions, while the fluoroalkylamine group serves as a versatile nucleophile in various coupling reactions. Recent studies have demonstrated its potential as a building block in the construction of complex heterocyclic frameworks, which are of great interest in medicinal chemistry due to their bioactive properties.

In terms of applications, 1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amines has found significant use in the development of novel pharmaceutical agents. Its ability to act as a chiral auxiliary in asymmetric synthesis has been extensively explored, with researchers leveraging its unique stereochemical properties to synthesize enantiomerically enriched compounds. Additionally, its role as a catalyst in organocatalytic reactions has been highlighted in recent publications, showcasing its potential to accelerate reaction rates while maintaining high selectivity.

From an environmental perspective, the synthesis and application of 1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amines have been designed with sustainability in mind. Green chemistry principles have been incorporated into its production processes, minimizing waste generation and reducing reliance on hazardous reagents. This aligns with global efforts to promote eco-friendly practices within the chemical industry while maintaining high standards of product quality.

Looking ahead, ongoing research into 1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-amines is expected to uncover new avenues for its application across diverse fields. Its role as a versatile building block in organic synthesis continues to be explored, with particular emphasis on its potential contributions to drug discovery and materials science. As advancements in synthetic methodologies and analytical techniques continue to unfold, this compound is poised to play an increasingly important role in shaping future innovations within the chemical sciences.

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